6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isobutyl and methyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness: 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific isobutyl and methyl substituents, which can influence its biological activity and chemical reactivity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
PMFFOMBOVOQNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN(C=C2C(=N1)N)CC(C)C |
Origin of Product |
United States |
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